molecular formula C21H22N4O2S B2834761 4-(propan-2-yloxy)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide CAS No. 1788676-75-4

4-(propan-2-yloxy)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide

Cat. No.: B2834761
CAS No.: 1788676-75-4
M. Wt: 394.49
InChI Key: JJVQOFKRYUUCIH-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with an isopropoxy group and a thiophene-containing imidazo[1,2-b]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yloxy)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-(propan-2-yloxy)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiophene-containing imidazo[1,2-b]pyrazoles. These compounds share structural similarities but may differ in their specific substituents and functional groups.

Uniqueness

4-(propan-2-yloxy)-N-{2-[6-(thiophen-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its isopropoxy and thiophene substituents may confer unique properties, such as enhanced biological activity or improved material characteristics .

Properties

IUPAC Name

4-propan-2-yloxy-N-[2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-15(2)27-17-7-5-16(6-8-17)21(26)22-9-10-24-11-12-25-20(24)14-18(23-25)19-4-3-13-28-19/h3-8,11-15H,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVQOFKRYUUCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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